2H-1,2,3-triazole-2-acetic acid
Overview
Description
2H-1,2,3-triazole-2-acetic acid is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction can be catalyzed by copper (Cu(I)) to improve yield and selectivity. The general reaction conditions include the use of solvents such as dimethyl sulfoxide (DMSO) or water, and the reaction is often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2H-1,2,3-triazole-2-acetic acid may involve continuous flow synthesis techniques to enhance efficiency and scalability . These methods allow for better control over reaction parameters and can lead to higher yields and purities of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,3-triazole-2-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form triazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrogenated triazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can have enhanced biological activities and improved chemical properties .
Scientific Research Applications
2H-1,2,3-triazole-2-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,2,3-triazole-2-acetic acid involves its ability to interact with various biological targets. For example, its antifungal activity is attributed to the inhibition of ergosterol synthesis, which is essential for fungal cell membrane integrity . The compound can also inhibit enzymes such as cytochrome P450, which plays a role in the metabolism of various drugs and toxins .
Comparison with Similar Compounds
2H-1,2,3-triazole-2-acetic acid can be compared with other triazole derivatives such as 1H-1,2,3-triazole and 1,2,4-triazole. While all these compounds share a similar triazole ring structure, their chemical properties and biological activities can vary significantly . For instance, 1H-1,2,3-triazole is commonly used in click chemistry, whereas 1,2,4-triazole derivatives are known for their antifungal properties .
List of Similar Compounds
- 1H-1,2,3-triazole
- 1,2,4-triazole
- Benzotriazole
- Tetrazole
Properties
IUPAC Name |
2-(triazol-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)3-7-5-1-2-6-7/h1-2H,3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJAOKPOPOGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634033 | |
Record name | (2H-1,2,3-Triazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4320-91-6 | |
Record name | (2H-1,2,3-Triazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2H-1,2,3-triazol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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